6-Ethoxy-3-ethyl-2-(methylthio)pyrimidin-4(3H)-one
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Description
6-Ethoxy-3-ethyl-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
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Biological Activity
6-Ethoxy-3-ethyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative recognized for its diverse biological activities, particularly in antiviral and antimicrobial domains. Its structure, featuring an ethoxy group at the 6-position, an ethyl group at the 3-position, and a methylthio group at the 2-position, enhances its pharmacological potential. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is C₉H₁₄N₂O₂S. The presence of the methylthio group increases lipophilicity, which is critical for enhancing bioavailability and therapeutic efficacy against various pathogens .
Antiviral Activity
Research indicates that compounds structurally related to this compound exhibit significant antiviral properties. Notably, similar pyrimidine derivatives have shown moderate to good activity against HIV-1 and tuberculosis pathogens. The methylthio substitution is believed to play a crucial role in enhancing these effects by improving interaction with viral enzymes or receptors involved in replication processes .
Antimicrobial Properties
In addition to its antiviral effects, this compound has demonstrated antimicrobial activity. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms that require further elucidation. The structural characteristics of this compound allow it to interact with specific biological targets, potentially disrupting bacterial cell functions .
Comparative Analysis of Related Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Allyl-6-benzyl-2-(methylthio)pyrimidin-4(3H)-one | Benzyl group at position 6 | Moderate antiviral activity |
5-(Phenethylthio)-6-methylpyrimidin-4(3H)-one | Phenethylthio group at position 5 | Antimicrobial properties |
2-Amino-4(3H)-pyrimidinones | Amino group at position 2 | Broad-spectrum antibacterial activity |
The distinct combination of ethoxy and methylthio groups in this compound suggests it may confer unique pharmacological properties that warrant further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives, including this compound:
- Antiviral Evaluation : A study indicated that pyrimidine derivatives could inhibit HIV replication in vitro, with the presence of specific substituents enhancing activity. The compound's efficacy was assessed using cellular models where it showed promising results against viral load reduction .
- Antimicrobial Testing : In vitro assays demonstrated that compounds similar to this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of cell wall synthesis or function .
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
6-ethoxy-3-ethyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C9H14N2O2S/c1-4-11-8(12)6-7(13-5-2)10-9(11)14-3/h6H,4-5H2,1-3H3 |
InChI Key |
PGLLWSAXHLZVAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.